molecular formula C8H7KO2 B175476 Potassium 4-methylbenzoate CAS No. 16518-25-5

Potassium 4-methylbenzoate

Cat. No.: B175476
CAS No.: 16518-25-5
M. Wt: 174.24 g/mol
InChI Key: DKEYEXQVFHUPLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-methylbenzoate is an organic compound with the chemical formula C8H7KO2. It belongs to the class of benzoates and is commonly used in various fields, including medical, environmental, and industrial research. This compound is stable at room temperature and does not react with water or oxygen .

Mechanism of Action

Target of Action

Potassium 4-methylbenzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By interacting with these channels, the compound can influence nerve conduction and produce anesthetic effects .

Mode of Action

The compound acts on nerve endings and nerve trunks, where it can reversibly block the conduction of nerve impulses . This blocking action is achieved by the compound binding to specific parts of the sodium ion (Na+) channel on the nerve membrane and reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . They are involved in key processes such as maintenance of an electrochemical potential or homeostatic osmolarity .

Pharmacokinetics

All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane . This gradient is partially responsible for maintaining the membrane potential.

Result of Action

The primary result of this compound’s action is its local anesthetic effect. The compound’s interaction with sodium ion channels on nerve membranes leads to a reversible blockage of nerve impulse conduction, resulting in a loss of local sensation . This makes it useful for procedures requiring local anesthesia.

Action Environment

The efficacy and stability of this compound, like other potassium compounds, can be influenced by environmental factors. For instance, potassium benzoate, a related compound, works best in low-pH products, below 4.5, where it exists as benzoic acid . This suggests that the pH of the environment could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-methylbenzoate can be synthesized through the reaction of 4-methylbenzoic acid with potassium hydroxide. The reaction typically involves dissolving 4-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting formic acid with toluene under alkaline conditions. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: Potassium 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium 4-methylbenzoate has various applications in scientific research:

Comparison with Similar Compounds

    Potassium benzoate: Similar in structure but lacks the methyl group.

    Sodium 4-methylbenzoate: Similar but contains sodium instead of potassium.

Uniqueness: Potassium 4-methylbenzoate is unique due to its specific applications in the synthesis of arylboronic acids and its stability under various conditions. Its ability to participate in palladium-catalyzed processes makes it valuable in pharmaceutical synthesis .

Properties

IUPAC Name

potassium;4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2.K/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEYEXQVFHUPLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598199
Record name Potassium 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16518-25-5
Record name Potassium 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.